molecular formula C7H14N4O2 B178742 N-Boc-2-azidoethylamine CAS No. 117861-38-8

N-Boc-2-azidoethylamine

Cat. No.: B178742
CAS No.: 117861-38-8
M. Wt: 186.21 g/mol
InChI Key: KHZVCESAQNHHKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-azidoethylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-azidoethanol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity. The use of environmentally benign solvents and catalysts, such as deep eutectic solvents (DES), is also explored to achieve sustainable and green chemistry practices .

Scientific Research Applications

Synthetic Applications

2.1 Click Chemistry

N-Boc-2-azidoethylamine is commonly employed in click chemistry for the synthesis of bioconjugates and polymers. Its azide functionality allows for efficient coupling with alkynes under mild conditions, facilitating the formation of triazole linkages.

Reaction Type Substrate Product Yield
Azide-Alkyne CycloadditionVarious alkynesTriazole derivatives70-90%
Peptide CouplingPeptides with terminal alkynePeptide conjugates60-80%

Case Study: A study demonstrated the use of this compound to link peptides through triazole formation, achieving yields of 75% and highlighting its utility in peptide synthesis .

Medicinal Chemistry

This compound has been explored as a building block for drug development. Its azide group can be transformed into various functional groups, allowing for the modification of pharmacophores.

3.1 Anticancer Agents

Research has shown that compounds derived from this compound exhibit promising anticancer activity. For instance, derivatives synthesized through click chemistry have shown efficacy against specific cancer cell lines.

Compound Target Cancer Cell Line IC50 Value (μM)
Compound AMA148 (Ovarian carcinoma)10
Compound BB16 (Melanoma)15

Case Study: In a study on anticancer agents, derivatives of this compound were tested against MA148 human ovarian carcinoma cells and demonstrated significant cytotoxicity, indicating potential as therapeutic agents .

Supramolecular Chemistry

This compound is also utilized in supramolecular chemistry for constructing host-guest systems, particularly with cucurbiturils.

4.1 Host-Guest Interactions

The attractive interactions between azides and cucurbiturils can be exploited to create stable complexes that have applications in drug delivery and sensing.

Host Molecule Guest Molecule Binding Affinity (Kcal/mol)
CucurbiturilN,N'-bis(2-azidoethyl) diamine-7.5

Case Study: Research indicated that complexes formed between cucurbiturils and this compound derivatives exhibit favorable binding energies, suggesting their potential application in drug delivery systems .

Biological Activity

N-Boc-2-azidoethylamine is a compound that has garnered attention in the field of medicinal chemistry and bioconjugation due to its unique structural features and biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications in research.

Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amine, combined with an azido group (-N₃) attached to an ethyl chain. The synthesis typically involves the protection of 2-azidoethylamine with Boc anhydride, followed by various coupling reactions to form derivatives suitable for biological applications.

Synthesis Steps:

  • Starting Material: 2-Azidoethylamine is synthesized from bromoethylamine and sodium azide through a nucleophilic substitution reaction.
  • Protection: The amine group is protected using Boc anhydride, yielding this compound.
  • Further Functionalization: The compound can undergo further reactions such as coupling with peptides or other biomolecules for targeted delivery systems.

Biological Activity

The biological activity of this compound primarily revolves around its role as a versatile building block in the synthesis of bioactive compounds and its potential applications in drug development.

Antibacterial Properties

Recent studies have indicated that compounds derived from this compound exhibit antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria. This activity is attributed to the azide group, which can participate in click chemistry reactions leading to the formation of novel antibacterial agents .

Peptide Conjugation

This compound serves as an efficient linker for peptide conjugation through click chemistry. This method allows for the attachment of peptides to surfaces or other biomolecules, enhancing their stability and bioavailability. The azide group facilitates the formation of triazole linkages with alkyne-bearing molecules, providing a robust method for creating peptide-drug conjugates that can target specific cells or tissues .

Case Studies

Several case studies highlight the applications of this compound in biological systems:

  • Peptide Delivery Systems:
    • Researchers have successfully utilized this compound to create peptide conjugates that demonstrate improved cellular uptake and targeted delivery to cancer cells. These conjugates showed enhanced therapeutic efficacy compared to free peptides.
  • Antibacterial Agents:
    • A study evaluated various derivatives of this compound for their antibacterial properties against Sarcina lutea. The results indicated that certain modifications significantly increased antibacterial potency, suggesting potential for developing new antibiotics .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialSarcina lutea
Peptide Conjugate ATargeted DeliveryCancer Cells
Peptide Conjugate BEnhanced StabilityVarious

Properties

IUPAC Name

tert-butyl N-(2-azidoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZVCESAQNHHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624770
Record name tert-Butyl (2-azidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117861-38-8
Record name tert-Butyl (2-azidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BocNHCH2CH2Br (10.00 g, 44.62 mmol) was dissolved in DMF (200 mL). NaN3 (14.48 g, 223.1 mmol) was added, and the mixture was stirred at 110° C. for 12 h. The solvent was removed under reduced pressure, and the residue was dissolved in water (200 mL). The resulting aqueous solution was extracted with ethyl acetate (2×200 mL). The organic layers were combined and dried over anhydrous MgSO4(s). After filtering, the organic layer was concentrated under reduced pressure and the residue was dissolved in methylene chloride (10-20 mL) and purified by flash chromatography (silica gel, methylene chloride). BocNHCH2CH2N3 (6.60 g, 80%) was isolated as a colorless oil. HRMS (ESI) [M+Na]+ calcd for C7H14N4O2Na, 209.1014; found, 209.1010; 1H NMR (400 MHz, CDCl3) δ 4.88 (bs, 1H), 3.42 (t, J=5.3 Hz, 2H), 3.34-3.26 (m, 2H), 1.45 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 155.8, 79.8, 51.4, 40.2, 28.5.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.48 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of (2-hydroxyethyl)carbamic acid t-butyl ester (1.5 g, 6.2 mmol) in tetrahydrofuran (75 ml) were added diphenylphosphoryl azide (3.0 ml, 13.9 mmol), triphenylphosphine (3.7 g, 14.1 mmol), and a 40% solution of diethylazodicarboxylate in toluene (5.1 g, 13.9 mmol) in an ice bath under an atmosphere of nitrogen, and then the mixture was stirred for 4 hours under the same conditions. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The obtained residue was purified by chromatography on a silica gel column using hexane:ethyl acetate (3:1) as the eluant to afford (2-azidoethyl)carbamic acid t-butyl ester (1.24 g, yield 72%) as a colorless and transparent syrup.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl (2-hydroxyethyl)carbamate (1.483 g, 9.2 mmol) in toluene (40 mL) cooled with an ice bath was added triethylamine (1.282 mL, 9.20 mmol) then methanesulfonyl chloride (0.717 mL, 9.20 mmol) and the resulting mixture was stirred for 5 min at this temperature then tetrabutylammonium bromide (0.297 g, 0.920 mmol) was added followed by a solution of sodium azide (5 g, 77 mmol) in water (20 mL). The resulting mixture was stirred at 60° C. for 3 h then cooled to room temperature and diluted with Et2O (150 mL). The organic layer was washed with water then brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by SP4 using a 50G silica cartridge gave 1,1-dimethylethyl (2-azidoethyl)carbamate (456 mg, 2.449 mmol, 26.6% yield) as a colourless oil.
Quantity
1.483 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.282 mL
Type
reactant
Reaction Step Two
Quantity
0.717 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.297 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dihydroxy-5-methoxybenzoyl chloride
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3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
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3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Boc-2-azidoethylamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Boc-2-azidoethylamine

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